molecular formula C19H14N4O4 B14516891 3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide CAS No. 62639-36-5

3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide

Cat. No.: B14516891
CAS No.: 62639-36-5
M. Wt: 362.3 g/mol
InChI Key: QKOLRZSALIPKOU-UHFFFAOYSA-N
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Description

3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a hydrazinylidene group, a nitrophenyl group, and a cyclohexa-diene carboxamide moiety, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide typically involves the reaction of hydrazine derivatives with nitrophenyl compounds under controlled conditions. One common method includes the reaction of a hydrazine derivative with 4-nitrophenylhydrazine in the presence of a suitable solvent and catalyst . The reaction conditions often require precise temperature control and pH adjustments to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the risk of contamination. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the pure compound for further applications.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions typically occur under mild to moderate conditions, with careful control of temperature and solvent choice to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted hydrazinylidene compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of 3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrophenyl group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62639-36-5

Molecular Formula

C19H14N4O4

Molecular Weight

362.3 g/mol

IUPAC Name

4-hydroxy-3-[(4-nitrophenyl)diazenyl]-N-phenylbenzamide

InChI

InChI=1S/C19H14N4O4/c24-18-11-6-13(19(25)20-14-4-2-1-3-5-14)12-17(18)22-21-15-7-9-16(10-8-15)23(26)27/h1-12,24H,(H,20,25)

InChI Key

QKOLRZSALIPKOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)O)N=NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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